An In-Depth Technical Guide to 3-(Propylcarbamoyl)-5-nitrophenylboronic acid (CAS 871332-88-6): A Versatile Moiety in Modern Drug Discovery
An In-Depth Technical Guide to 3-(Propylcarbamoyl)-5-nitrophenylboronic acid (CAS 871332-88-6): A Versatile Moiety in Modern Drug Discovery
This document provides a comprehensive technical overview of 3-(Propylcarbamoyl)-5-nitrophenylboronic acid, a specialized chemical entity positioned at the intersection of synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes foundational principles with actionable protocols, exploring the molecule's synthesis, physicochemical characteristics, and significant potential as a modulator of key biological pathways.
Executive Overview and Chemical Identity
3-(Propylcarbamoyl)-5-nitrophenylboronic acid belongs to the arylboronic acid class, a group of compounds that has seen a meteoric rise in importance over the past two decades.[1] Its structure is characterized by a trifunctionalized phenyl ring, featuring a boronic acid group, a nitro group, and a propylcarbamoyl substituent. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block for complex molecular architectures and a promising scaffold for the development of targeted therapeutics.
The boronic acid moiety, in particular, is a key feature, enabling reversible covalent interactions with biological targets and serving as a versatile handle for carbon-carbon bond formation via cross-coupling reactions.[2][3] While this specific molecule is primarily a research chemical, its structural motifs are present in compounds investigated for a range of therapeutic applications, most notably as enzyme inhibitors.
Physicochemical Properties and Identification
A precise understanding of a compound's physical and chemical properties is foundational to its application in any research or development setting. The key identifiers and computed properties for 3-(Propylcarbamoyl)-5-nitrophenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 871332-88-6 | N/A |
| Molecular Formula | C₁₀H₁₃BN₂O₅ | N/A |
| Molecular Weight | 252.03 g/mol | N/A |
| Appearance | Typically a solid powder | N/A |
| pKa (Predicted) | 6.26 ± 0.10 | [4] |
| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [4] |
| Storage | Recommended 2-8°C under an inert atmosphere | [4][5] |
Note: Some properties are predicted based on computational models for this or closely related analogs.
The Phenylboronic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The incorporation of boronic acids into medicinal chemistry programs has led to the successful development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade) for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[6] This success stems from the unique chemical nature of the boron atom.
The boron atom in a boronic acid is Lewis acidic and can form a reversible covalent bond with nucleophilic residues, such as the serine hydroxyl group in the active site of a protease. This interaction is often key to their mechanism of action.[7] Furthermore, boronic acids are well-known for their ability to form stable, reversible complexes with 1,2- or 1,3-diols, a property that allows them to target glycoproteins and other carbohydrate-containing biomolecules.[8][9] This dual reactivity makes the phenylboronic acid scaffold an exceptionally versatile tool for designing potent and selective inhibitors.
Proposed Synthesis and Characterization
A plausible starting material is 3,5-dinitrobenzoic acid. The strategy involves sequential functionalization: first, the formation of the amide bond, followed by selective reduction of one nitro group, and finally, conversion of the resulting amine to the boronic acid.
Step-by-Step Hypothetical Protocol
-
Amide Formation: 3,5-Dinitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The crude acid chloride is then reacted with n-propylamine in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) to yield N-propyl-3,5-dinitrobenzamide.
-
Selective Nitro Reduction: The dinitro compound is treated with a mild reducing agent such as sodium sulfide (Na₂S) or ammonium polysulfide. These reagents are known to selectively reduce one nitro group in the presence of another, yielding 3-amino-5-nitro-N-propylbenzamide. The choice of reagent is critical to avoid over-reduction.
-
Diazotization and Sandmeyer Reaction: The resulting aniline is diazotized using sodium nitrite (NaNO₂) in a strong acid like hydrobromic acid (HBr) at 0-5°C. The diazonium salt is then immediately treated with copper(I) bromide (CuBr) to install a bromine atom, affording 3-bromo-5-nitro-N-propylbenzamide.
-
Borylation: The aryl bromide is subjected to a lithium-halogen exchange using a strong base like n-butyllithium (n-BuLi) at low temperature (-78°C) in an anhydrous solvent like THF. The resulting aryllithium species is quenched with an electrophilic boron source, typically triisopropyl borate (B(OiPr)₃).
-
Hydrolysis: The reaction is carefully quenched with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the boronate ester, yielding the final product, 3-(Propylcarbamoyl)-5-nitrophenylboronic acid.
-
Purification and Characterization: The final product would be purified using column chromatography or recrystallization. Characterization would be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the structure and purity.
Potential Therapeutic Applications: A Focus on Autotaxin Inhibition
The structural features of 3-(Propylcarbamoyl)-5-nitrophenylboronic acid make it a compelling candidate for screening as an enzyme inhibitor. A particularly relevant target is Autotaxin (ATX) , a secreted lysophospholipase D that plays a critical role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA).[10]
The ATX-LPA signaling axis is implicated in a host of pathological processes, including chronic inflammation, fibrosis (particularly idiopathic pulmonary fibrosis), and cancer progression.[10][11] Overactivity of this pathway promotes cell proliferation, migration, and survival.[10] Consequently, inhibiting ATX to reduce LPA production is a major therapeutic strategy.[12] Phenylboronic acids have been explored as potential ATX inhibitors, where the boronic acid can interact with the enzyme's active site.[13]
Experimental Protocol: In Vitro Autotaxin Inhibition Assay
To validate the hypothesis that 3-(Propylcarbamoyl)-5-nitrophenylboronic acid can inhibit ATX, a robust in vitro enzymatic assay is required. This protocol describes a common method using a fluorogenic substrate.
Materials
-
Recombinant human Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC), the natural substrate
-
TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)
-
4-Aminoantipyrine (4-AAP)
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0
-
3-(Propylcarbamoyl)-5-nitrophenylboronic acid (Test Inhibitor)
-
Known ATX inhibitor (Positive Control, e.g., S32826)[13]
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and positive control in 100% DMSO.
-
Prepare a working solution of LPC in the assay buffer.
-
Prepare a "Detection Mix" containing TOOS, 4-AAP, HRP, and choline oxidase in the assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of various concentrations of the test inhibitor (or control) in DMSO to the wells of the 96-well plate. For the "no inhibitor" control, add 2 µL of DMSO.
-
Add 48 µL of ATX enzyme solution (diluted in assay buffer) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the LPC substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the Detection Mix to each well.
-
Incubate for an additional 20 minutes at 37°C, protected from light. The choline produced from LPC hydrolysis is oxidized by choline oxidase to produce H₂O₂, which reacts with TOOS and 4-AAP in the presence of HRP to generate a fluorescent product.
-
Read the fluorescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This self-validating system, including positive and negative controls, provides a reliable method to quantify the inhibitory potency of the test compound.
Application in Synthetic Chemistry: The Suzuki-Miyaura Cross-Coupling
Beyond its potential biological activity, this molecule is an excellent building block in synthetic chemistry. The boronic acid functional group is a cornerstone of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.
Generic Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-(Propylcarbamoyl)-5-nitrophenylboronic acid (1.0 eq.), an aryl halide (Ar-X, 1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Heat the reaction mixture (e.g., 80-100°C) with stirring for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting biaryl product by column chromatography.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Identification: Based on data for analogous compounds, 3-(Propylcarbamoyl)-5-nitrophenylboronic acid is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[15] Avoid breathing dust.[16] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C).[4] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation of the boronic acid moiety.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
3-(Propylcarbamoyl)-5-nitrophenylboronic acid represents more than just a catalog chemical; it is a molecule endowed with significant potential. Its value lies in the strategic combination of a biologically active boronic acid "warhead" with functional groups that can be tailored for specific applications.
Future research should focus on the empirical validation of its hypothesized biological activity, particularly against enzymes like Autotaxin. A successful hit in such a screen would warrant further investigation into the structure-activity relationship (SAR), exploring modifications to the propylcarbamoyl and nitro groups to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, its utility as a synthetic intermediate ensures its continued relevance to chemists constructing novel and complex molecular frameworks. This compound, and others like it, will undoubtedly continue to be valuable tools in the quest for new and effective therapeutics.
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